![molecular formula C18H26N2O3 B5676554 (3R*,4S*)-4-cyclopropyl-1-[3-(2-ethoxyethoxy)benzoyl]pyrrolidin-3-amine](/img/structure/B5676554.png)
(3R*,4S*)-4-cyclopropyl-1-[3-(2-ethoxyethoxy)benzoyl]pyrrolidin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives typically involves asymmetric 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of related compounds. For example, a practical large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules, was achieved through 1,3-dipolar cycloaddition from specific precursors without using chromatography, followed by reduction and catalytic hydrogenation (Kotian et al., 2005). Additionally, diastereoselective synthesis of pyrrolidines has been facilitated by reactions involving aldehydes, amines, and 1,1-cyclopropanediesters, showcasing the versatility of cyclopropane-containing compounds in generating pyrrolidine structures (Carson & Kerr, 2005).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often characterized by NMR spectroscopy and X-ray crystallography, providing detailed insights into their three-dimensional configurations. For instance, the structure of trans-[Co(III)(bpb)(pyrrolidine)2]NCS·0.5H2O was elucidated using X-ray crystallography, revealing how pyrrolidine rings adopt specific conformations within complex molecules (Amirnasr et al., 2002).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in various chemical reactions, reflecting their chemical properties. For example, the cycloaddition reaction of certain pyrrolidine precursors with electron-rich olefins proceeds in a highly regio- and stereoselective manner, indicative of the reactive nature of these compounds (Horiguchi et al., 1996). This reactivity is further demonstrated in the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, showing the application of pyrrolidine structures in polymer chemistry (Wang et al., 2006).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, melting points, and optical activity, are crucial for their practical applications. These properties are often tailored through the synthesis process to suit specific needs, as seen in the design of selective enzyme inhibitors (BertiniVincenzo et al., 1993).
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are fundamental to their utility in chemical synthesis and medicinal chemistry. The chemoselective synthesis of pyrrolidines, for example, illustrates the controlled reactivity that can be achieved with these compounds (Aquino et al., 2015).
properties
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[3-(2-ethoxyethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-2-22-8-9-23-15-5-3-4-14(10-15)18(21)20-11-16(13-6-7-13)17(19)12-20/h3-5,10,13,16-17H,2,6-9,11-12,19H2,1H3/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCBQVPOIAYFSK-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)N2CC(C(C2)N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)N2C[C@@H]([C@H](C2)N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-4-cyclopropyl-1-[3-(2-ethoxyethoxy)benzoyl]pyrrolidin-3-amine |
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